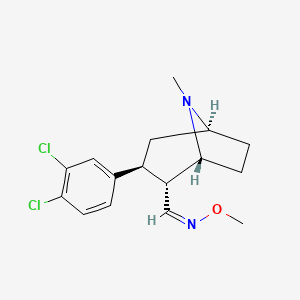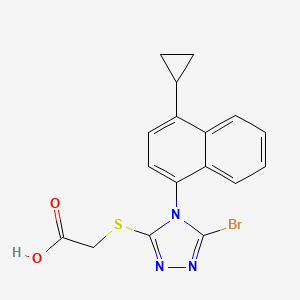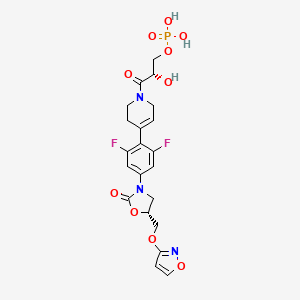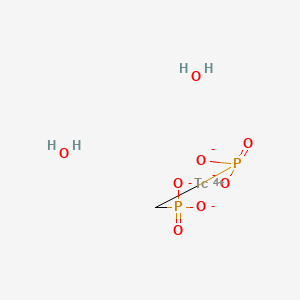
Unii-QP28R24RV8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-QP28R24RV8, also known as 8-Azabicyclo(3.2.1)octane-2-carboxaldehyde, 3-(3,4-dichlorophenyl)-8-methyl-, O-methyloxime, (C(Z),1R,2R,3S,5S)-, is a chemical compound with the molecular formula C16H20Cl2N2O . This compound is characterized by its unique bicyclic structure and the presence of dichlorophenyl and methyloxime groups.
Métodos De Preparación
The synthesis of Unii-QP28R24RV8 involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane structure.
Introduction of the carboxaldehyde group: The carboxaldehyde group is introduced through a formylation reaction.
Attachment of the dichlorophenyl group: This step involves a substitution reaction where the dichlorophenyl group is attached to the bicyclic core.
Formation of the O-methyloxime: The final step involves the reaction of the carboxaldehyde group with methoxyamine to form the O-methyloxime.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Unii-QP28R24RV8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The O-methyloxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Unii-QP28R24RV8 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Unii-QP28R24RV8 involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Unii-QP28R24RV8 can be compared with other similar compounds, such as:
8-Azabicyclo(3.2.1)octane derivatives: These compounds share the same bicyclic core structure but differ in the substituents attached to the core.
Dichlorophenyl derivatives: These compounds have the dichlorophenyl group but differ in the other functional groups attached to the molecule.
Methyloxime derivatives: These compounds contain the methyloxime group but differ in the rest of the molecular structure.
This compound is unique due to the combination of its bicyclic core, dichlorophenyl group, and methyloxime group, which confer specific chemical and biological properties.
Propiedades
| When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. | |
Número CAS |
173830-25-6 |
Fórmula molecular |
C16H20Cl2N2O |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1 |
Clave InChI |
NRLIFEGHTNUYFL-XNHKOILRSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)





![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride](/img/structure/B10764123.png)

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B10764139.png)
